N-(3-methoxypropyl)cyclopropanamine is an organic compound characterized by its unique cyclopropane structure and a methoxypropyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug development. It is classified as a cyclic amine, which plays a critical role in various synthetic pathways and biological interactions.
The compound can be synthesized from commercially available precursors, including 3-methoxypropylamine and cyclopropanecarboxylic acid derivatives. The synthesis methods often involve standard organic reactions such as amination and cyclization.
N-(3-methoxypropyl)cyclopropanamine falls under the category of amines, specifically secondary amines, due to the presence of two carbon groups attached to the nitrogen atom. Its molecular formula is , with a molar mass of 177.24 g/mol.
The synthesis of N-(3-methoxypropyl)cyclopropanamine typically involves the following steps:
N-(3-methoxypropyl)cyclopropanamine has a distinctive molecular structure characterized by:
InChI=1/C11H15NO/c1-13-11-4-2-3-9(7-11)8-12-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3
.N-(3-methoxypropyl)cyclopropanamine can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or activating agents to enhance reactivity.
The mechanism of action for N-(3-methoxypropyl)cyclopropanamine in biological systems is not fully elucidated but may involve:
Research into its pharmacodynamics and pharmacokinetics is ongoing, with studies focusing on its potential therapeutic effects in various diseases.
The compound exhibits typical behavior associated with secondary amines, including basicity and reactivity towards electrophiles due to the lone pair on the nitrogen atom.
N-(3-methoxypropyl)cyclopropanamine serves several roles in scientific research:
The cyclopropanamine moiety—characterized by its strained triangular geometry (60° bond angles), bond polarization, and high ring strain energy (27.5 kcal/mol)—confers unique advantages in drug design [4]. Unlike linear alkylamines, the cyclopropane ring’s C–H bonds exhibit increased s-character, resulting in stronger, shorter bonds (1.09 Å) with enhanced dipole moments. This electronic profile facilitates atypical hydrogen-bonding interactions with biological targets while maintaining moderate lipophilicity (cLogP typically 0.2–0.5 units lower than isopropyl analogs) [4]. Recent applications highlight three key design strategies:
Bioisosteric Replacement: Cyclopropanamine effectively substitutes for aromatic rings, isopropyl groups, or alkenes while improving solubility and reducing metabolic liabilities. For example, in Bruton’s tyrosine kinase (BTK) inhibitors, replacing a 2,5-diaminopyridine with an α-carbonyl-cyclopropyl group maintained potency but eliminated structural alerts for drug-induced liver injury. X-ray crystallography confirmed the polarized cyclopropane C–H formed a critical hydrogen bond with the kinase hinge region, mimicking the original C–H interaction of the pyridine ring [4].
Conformational Restriction: The rigid cyclopropane framework locks adjacent bonds into bioactive conformations. In phosphodiesterase 2 (PDE2) inhibitors, appending a cyclopropane to a benzyl group stabilized the optimal torsion angle, boosting potency 50-fold (from 2.34 μM to 46 nM) and improving lipophilic ligand efficiency (LLE) from 2.1 to 5.3 [4]. This pre-organization principle was similarly exploited in lemborexant’s development, where cyclopropane constrained the molecule’s orientation for optimal orexin receptor binding [4].
Targeted Protein Degradation: Cyclopropanamine derivatives serve as key components in proteolysis-targeting chimeras (PROTACs). As part of Von Hippel-Lindau (VHL) E3 ligase ligands, cyclopropyl groups demonstrated superior binding over isopropyl analogs (9-fold higher potency) due to better shape complementarity within the hydrophobic binding pocket. The reduced lipophilicity (ΔcLogP = −0.4) was particularly advantageous for PROTACs operating beyond Lipinski’s Rule of Five [4].
Table 1: Cyclopropanamine as a Bioisostere in Drug Design
Replaced Group | Target | Potency Change | Key Property Improvement |
---|---|---|---|
2,5-Diaminopyridine | BTK | Maintained IC₅₀ | Eliminated structural alert; reduced molecular weight |
Isopropyl | VHL Ligand | 9× increase | Reduced lipophilicity; improved shape fit |
para-CF₃ Benzyl | PDE2 | 50× increase | Enhanced LLE; improved metabolic stability |
Morpholine | PI3K-mTOR pathway | Maintained IC₅₀ | Retained hinge binding; reduced microsomal clearance |
Recent chemical biology research underscores cyclopropanamine’s therapeutic versatility. Derivatives have demonstrated targeted activity against neurological disorders (e.g., tacrine-cyclopropanamine hybrids for dementia via cholinesterase inhibition and cannabinoid receptor agonism) , oncology (e.g., ARv7 splice variant binders for castration-resistant prostate cancer) , and infectious diseases (e.g., fumarate hydratase inhibitors for tuberculosis) . The scaffold’s metabolic resilience—attributed to stronger C–H bonds resisting oxidative cleavage—further enhances its utility in optimizing pharmacokinetic profiles [4].
Table 2: Therapeutic Applications of Cyclopropanamine Derivatives
Compound Class | Biological Target/Activity | Therapeutic Area |
---|---|---|
Tacrine-cyclopropanamine hybrid | Cholinesterase inhibition; CB2 agonism | Neurodegenerative disease |
JJ-450 ((4-(5-chloro-2-methylphenyl)piperazin-1-yl)((1RS,2SR)-2-(4-fluorophenyl)cyclopropyl)methanone | ARv7 transcriptional inhibition | Prostate cancer |
N-(5-(azocan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide | Fumarate hydratase inhibition; M. tuberculosis growth suppression | Infectious disease |
BAF degrader containing cyclopropane | E3 ligase recruitment; chromatin remodeling modulation | Oncology |
The 3-methoxypropyl chain (–OCH₂CH₂CH₂OCH₃) serves as a flexible spacer that critically modulates the physicochemical and target-engagement properties of cyclopropanamine derivatives. This substituent combines three key features: (1) an oxygen atom capable of H-bond acceptance, (2) a linear C3-alkyl tether providing conformational flexibility, and (3) a terminal methoxy group contributing to hydrophilicity and steric occlusion. These attributes synergize to enhance drug-target interactions and ADME profiles:
Hydrophilicity and Solubility Enhancement: The ether oxygen atoms increase polar surface area (PSA ≈ 15–20 Ų per oxygen) while maintaining moderate logD values. In aqueous environments, the 3-methoxypropyl group adopts extended conformations that disrupt molecular aggregation, thereby enhancing solubility. This effect is particularly valuable for cyclopropanamine cores, which intrinsically exhibit low aqueous solubility due to their hydrophobic character. For instance, in PROTACs and kinase inhibitors, appending 3-methoxypropyl to cyclopropanamine nitrogen reduced logD by 0.3–0.6 units compared to alkyl analogs, translating to improved bioavailability [4] [5].
Hydrogen-Bonding Capability: The oxygen atoms serve as hydrogen-bond acceptors, enabling interactions with protein residues that alkyl chains cannot achieve. Molecular modeling studies of BTK inhibitors revealed that the 3-methoxypropyl ether oxygen formed water-bridged contacts with Lys430 and Glu475 in the ATP-binding pocket. These interactions contributed to a 3-fold affinity increase over unsubstituted cyclopropanamine analogs [4]. Additionally, the terminal methoxy group’s electron density can engage in weak C–H···O interactions with aromatic residues like phenylalanine or tyrosine.
Conformational Flexibility and Tethering: The C3-alkyl chain’s rotational freedom (governed by 4–5 rotatable bonds) allows the terminal methoxy group to explore spatial volumes up to 6 Å from the attachment point. This flexibility enables optimal positioning within hydrophobic pockets or solvent-exposed regions. In siderophore mimetics, the 3-methoxypropyl tether linked cyclopropanamine to iron-chelating catechols/hydroxypyridones, permitting simultaneous engagement with bacterial membrane transporters and iron ions .
Table 3: Physicochemical Influence of 3-Methoxypropyl vs. Other Common Substituents
Substituent | TPSA (Ų) | cLogP | H-Bond Acceptors | Solubility (μg/mL) | Rotatable Bonds |
---|---|---|---|---|---|
3-Methoxypropyl | 22.3 | -0.21 | 2 | 320 | 4 |
n-Butyl | 0 | 1.58 | 0 | 85 | 3 |
Phenyl | 0 | 2.13 | 0 | 25 | 1 |
2-Methoxyethyl | 22.3 | -0.47 | 2 | 450 | 3 |
Structure-activity relationship (SAR) studies demonstrate that minor modifications to the 3-methoxypropyl group profoundly impact bioactivity:
The substituent’s SMILES notation (COCCCN–) and InChIKey (RWJGITGQDQSWJG-UHFFFAOYSA-N) reflect its chemical simplicity, yet its strategic incorporation addresses multiple optimization challenges simultaneously: mitigating hERG inhibition risk through logD control, enhancing cell permeability via balanced hydrophilicity, and enabling target engagement through versatile H-bonding [4] [5]. In prodrug strategies, the terminal hydroxyl derivative (3-hydroxypropyl) serves as a metabolic precursor, undergoing enzymatic oxidation to the aldehyde followed by cyclopropanamine release—a design exploited in glutamate carboxypeptidase II inhibitors .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0